1-(difluoromethyl)-2-[(difluoromethyl)sulfanyl]-1H-1,3-benzodiazole
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Overview
Description
1-(Difluoromethyl)-2-[(difluoromethyl)sulfanyl]-1H-1,3-benzodiazole is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of difluoromethyl sulfonium salts, which can facilitate the difluoromethylation of various substrates under mild conditions . Another approach involves the nucleophilic substitution of difluoromethyl sulfonyl benzene with organothiocyanates, allowing the formation of difluoromethyl thioethers .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the aforementioned synthetic routes. These methods would need to ensure high yields and purity while maintaining cost-effectiveness and environmental sustainability. The use of continuous flow reactors and optimized reaction conditions could be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-2-[(difluoromethyl)sulfanyl]-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity profiles.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace the difluoromethyl or difluoromethylsulfanyl groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or acetonitrile, and catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions could produce a wide range of derivatives with different functional groups.
Scientific Research Applications
1-(Difluoromethyl)-2-[(difluoromethyl)sulfanyl]-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism by which 1-(difluoromethyl)-2-[(difluoromethyl)sulfanyl]-1H-1,3-benzodiazole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The difluoromethyl groups can enhance binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. The compound’s reactivity can also lead to the formation of reactive intermediates that interact with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Difluoromethyl ketones: These compounds share the difluoromethyl group and are used in similar applications, particularly in drug design and materials science.
Difluoromethyl thioethers: Structurally similar due to the presence of sulfur, these compounds are also used in synthetic chemistry and industrial applications.
Uniqueness
1-(Difluoromethyl)-2-[(difluoromethyl)sulfanyl]-1H-1,3-benzodiazole is unique due to the combination of the benzodiazole ring with both difluoromethyl and difluoromethylsulfanyl groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(difluoromethyl)-2-(difluoromethylsulfanyl)benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4N2S/c10-7(11)15-6-4-2-1-3-5(6)14-9(15)16-8(12)13/h1-4,7-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBXPXYRTCDIEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2C(F)F)SC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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